molecular formula C11H12O4 B2393988 methyl 4-hydroxychroman-7-carboxylate CAS No. 41118-36-9

methyl 4-hydroxychroman-7-carboxylate

Cat. No.: B2393988
CAS No.: 41118-36-9
M. Wt: 208.213
InChI Key: LFICZGOSAKNVIV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .

Mechanism of Action

The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .

Safety and Hazards

The safety data sheet for a similar compound, a methyl ester, indicates that it is harmful if swallowed, causes skin irritation, and is toxic if inhaled . It may cause drowsiness or dizziness, is suspected of causing cancer, and is suspected of damaging fertility or the unborn child .

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in this Review .

Properties

IUPAC Name

methyl 4-hydroxy-3,4-dihydro-2H-chromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7/h2-3,6,9,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFICZGOSAKNVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(CCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By a similar reaction operation as in Starting Material Synthetic Example 1 using 4-oxochromane-7-carboxylic acid methyl ester (1.4 g) synthesized according to a known method and sodium borohydride (0.26 g), the objective 4-hydroxychromane-7-carboxylic acid methyl ester (1.5 g) was obtained as a colorless oil.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

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